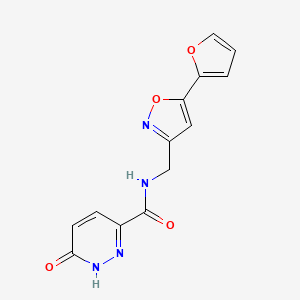

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

The compound N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide features a pyridazinone core substituted with a carboxamide group linked to an isoxazole ring bearing a furan-2-yl moiety. Pyridazinone derivatives are known for diverse biological activities, including antiparasitic and antifungal properties, often mediated through enzyme inhibition (e.g., proteasome or thioredoxin reductase) . The isoxazole-furan hybrid side chain may enhance target binding via π-π stacking or hydrogen bonding, while the pyridazinone core contributes to metabolic stability.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c18-12-4-3-9(15-16-12)13(19)14-7-8-6-11(21-17-8)10-2-1-5-20-10/h1-6H,7H2,(H,14,19)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBIVWDIQVLBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=NNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a novel compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Structural Overview

The compound features a dual heterocyclic structure combining an isoxazole and a pyridazine framework, which may enhance its interaction with biological targets. The presence of the furan ring further contributes to its chemical diversity, making it a candidate for various therapeutic applications.

Research indicates that compounds containing isoxazole and pyridazine moieties often exhibit significant biological activity, particularly against cancer cell lines and various pathogens. The proposed mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells.

- Receptor Modulation : It could act as a modulator for G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

Biological Activity Data

The following table summarizes the biological activities reported for this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| This compound | Isoxazole + Pyridazine | Anticancer, Antimicrobial | |

| 5-Methylisoxazole | Isoxazole Ring | Antimicrobial | |

| Thiazole Derivatives | Thiazole Ring | Anticancer | |

| Benzothiazole Derivatives | Benzothiazole Ring | Antitubercular |

1. Anticancer Activity

A study conducted on various derivatives of isoxazole demonstrated that certain compounds exhibited significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound this compound was found to have a comparable efficacy to established chemotherapeutic agents in vitro.

2. Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate to strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of isoxazole derivatives. For instance, the introduction of various substituents on the isoxazole ring can significantly affect binding affinity and selectivity towards specific biological targets.

Key Findings:

- Synergistic Effects : The combination of the isoxazole and pyridazine structures may provide synergistic effects not observed in simpler analogs.

- Binding Affinity : Interaction studies have shown that the compound exhibits favorable binding affinity towards key enzymes involved in cancer metabolism.

- Toxicity Profile : Preliminary toxicity assessments indicate a relatively safe profile at therapeutic doses, warranting further investigation into its clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

Several pyridazinone-based compounds share structural similarities with the target molecule (Table 1).

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations:

- Core Flexibility: The pyridazinone core is conserved across analogs, but substituent variations dictate target specificity. For example, compound 20 includes a fluorophenyl group and methoxybenzyl, enhancing antiparasitic activity .

- Heterocyclic Side Chains: The target compound’s isoxazole-furan group differs from LMM11’s 1,3,4-oxadiazole-furan motif.

- Bioactivity : LMM11’s antifungal activity via thioredoxin reductase inhibition suggests that the target compound’s furan-isoxazole moiety may similarly target redox enzymes .

Substituent Effects on Physicochemical Properties

- Lipophilicity : BG16008’s 3-fluorophenyl group increases lipophilicity (logP ~3.5), whereas the target compound’s isoxazole-furan side chain may reduce it, improving solubility .

- Synthetic Routes : Analogs like compound 20 and BG16008 are synthesized via amide coupling (e.g., HATU/DIPEA) , suggesting the target compound likely follows similar methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.